molecular formula C12H13NO3 B170636 Benzyl 2-oxopyrrolidine-1-carboxylate CAS No. 14468-80-5

Benzyl 2-oxopyrrolidine-1-carboxylate

Cat. No. B170636
CAS RN: 14468-80-5
M. Wt: 219.24 g/mol
InChI Key: DVMZKGUWEAXMRT-UHFFFAOYSA-N
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Description

“Benzyl 2-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It is a heterocyclic compound that belongs to the class of pyrrolidines .


Synthesis Analysis

The synthesis of “this compound” involves two stages . In the first stage, 2-pyrrolidinone reacts with n-butyllithium in tetrahydrofuran. In the second stage, the product from the first stage reacts with benzyl chloroformate in tetrahydrofuran . Another method involves the reaction of 2-pyrrolidinone with sodium hydroxide in toluene for 6 hours under reflux, followed by the reaction with benzyl chloroformate in toluene at 5 - 12℃ for 2 hours .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a benzyl group and a carboxylate group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 219.24 g/mol . It has a high gastrointestinal absorption and is BBB permeant . The compound has a lipophilicity (Log Po/w) of 2.17 (iLOGP), 1.85 (XLOGP3), 1.41 (WLOGP), 1.06 (MLOGP), and 1.72 (SILICOS-IT), with a consensus Log Po/w of 1.64 . Its water solubility (Log S) is -2.38 (ESOL), -2.45 (Ali), and -2.83 (SILICOS-IT) .

Scientific Research Applications

Cholinesterase Inhibitors

  • Benzyl 2-oxopyrrolidine-1-carboxylate derivatives have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown. Some compounds in this class demonstrated moderate inhibitory effects against acetylcholinesterase, with certain derivatives showing activity comparable to established inhibitors (Pizova et al., 2017).

Potential Antibacterial Agents

  • Derivatives of this compound were explored as potential penicillin analogues. However, they exhibited only very slight antibacterial activity (Miller et al., 1968).

Photocarboxylation

  • The compound has been used in photocarboxylation reactions to transform benzylic C–H bonds into carboxylic acids, a method relevant in drug synthesis (Meng et al., 2019).

Co-Crystal Structure Studies

  • The hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic L-proline, involving this compound, has been investigated, highlighting its potential in crystallography and materials science (Chesna et al., 2017).

Nootropic Activity

  • Some derivatives of this compound have been tested for nootropic (cognitive enhancement) activity, indicating their potential use in neuropharmacology (Valenta et al., 1994).

Metal-Organic Frameworks

  • A metal-organic framework (MOF) containing this compound has been synthesized for dye adsorption, showing good adsorption effects on certain dyes in aqueous solutions (Zhao et al., 2020).

Supramolecular Assemblies

  • 3-oxopyrrolidine analogues, including derivatives of this compound, have been studied for their ability to form supramolecular assemblies. This research provides insights into the construction of complex molecular structures (Samipillai et al., 2016).

Safety and Hazards

The safety information for “Benzyl 2-oxopyrrolidine-1-carboxylate” indicates that it has the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

benzyl 2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMZKGUWEAXMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448847
Record name Benzyl 2-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14468-80-5
Record name Benzyl 2-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-pyrrolidinone (1.7 g, 21 mmol) in dry THF (25 mL), at −78° C., a 2.5 N solution of n-buthyllithium in n-hexane (8.4 mL, 21 mmol) is added. The mixture is stirred for 30′ and then a solution of benzyl chlorformate (3.03 mL, 21 mmol) in dry THF (30 mL) is added dropwise. The reaction mixture is stirred until the reaction is complete, quenched with saturated aqueous NH4Cl and ectracted with diethyl ether (3×). The combined organic phase is washed with brine and dried over anhydrous Na2SO4. Evaporation of the solvent gives 4 g (87%) of a colourless oil that is used without any further purification.
Quantity
1.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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